3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine
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Overview
Description
3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group linked to a 4-bromo-1H-pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of 1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Methoxylation: The 4-bromo-1H-pyrazole is then reacted with a methoxy group donor, such as methanol, under basic conditions to form the methoxy derivative.
Coupling with Pyridine: The final step involves coupling the methoxy derivative with a pyridine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides.
Scientific Research Applications
3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole core but lacks the methoxy and pyridine substituents.
3-Methoxypyridine: Contains the methoxy and pyridine moieties but lacks the pyrazole ring.
Uniqueness: 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine is unique due to its combination of a brominated pyrazole ring and a methoxypyridine moiety, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H8BrN3O |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methoxy]pyridine |
InChI |
InChI=1S/C9H8BrN3O/c10-8-4-12-13(6-8)7-14-9-2-1-3-11-5-9/h1-6H,7H2 |
InChI Key |
IDNQLNNWKJUAGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OCN2C=C(C=N2)Br |
Origin of Product |
United States |
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